Triazole sulcotrione

Description

Properties

CAS No. |

1911613-97-2 |

|---|---|

Molecular Formula |

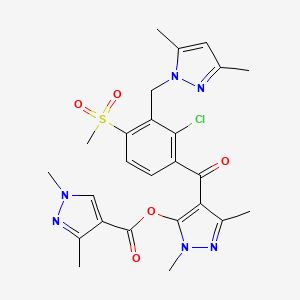

C25H27ClN6O5S |

Molecular Weight |

559.0 g/mol |

IUPAC Name |

[4-[2-chloro-3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylsulfonylbenzoyl]-2,5-dimethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C25H27ClN6O5S/c1-13-10-14(2)32(27-13)12-19-20(38(7,35)36)9-8-17(22(19)26)23(33)21-16(4)29-31(6)24(21)37-25(34)18-11-30(5)28-15(18)3/h8-11H,12H2,1-7H3 |

InChI Key |

WXQMIXCKKFECIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2Cl)C(=O)C3=C(N(N=C3C)C)OC(=O)C4=CN(N=C4C)C)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The CuAAC reaction is the most widely used method for synthesizing 1,2,3-triazoles. It involves a cycloaddition between an azide and a terminal alkyne under copper catalysis, yielding triazoles with high regioselectivity and yield.

- This method is favored for its mild conditions and functional group tolerance, making it suitable for complex molecules like sulcotrione derivatives.

- The reaction mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition and ring closure to form the triazole ring.

Cyclization of Hydrazine Derivatives and Amidrazones

- 1,2,4-Triazoles are commonly synthesized by cyclization reactions involving amidines, imidates, amidrazones, or hydrazones.

- For example, cyclization of formylthiosemicarbazide or 1-benzoyl-3-thiosemicarbazide under heating or basic conditions produces 1,2,4-triazole derivatives.

- These methods provide access to triazole rings with sulfur functionality, which may be relevant for sulcotrione analogs.

Other Nitrogen Sources and Metal Catalysis

- Other nitrogen sources include sodium azide, trimethylsilyl azide, alkyl/aryl azides, hydrazones, and diazo compounds.

- Copper catalysis remains the most popular metal catalyst due to its efficiency and relatively low toxicity.

- Recent advances include metal-free catalysis (e.g., photocatalysis, electrocatalysis) aiming for greener synthesis routes.

Specific Preparation Methods of this compound

Cyclization and Acylation Approach

- A reported synthetic route for this compound analogs involves cyclization of substituted aminophenols or amino alcohols with trichloromethyl dichlorobenzene triazole intermediates.

- The process typically uses mild conditions without expensive catalysts or reagents.

- A general procedure includes stirring the aminophenol (or amino alcohol) with the triazole intermediate in N,N-dimethylacetamide (DMAC) at room temperature for approximately 2 hours.

- The reaction mixture is then treated with aqueous sodium hydroxide (2 M), followed by extraction, drying, and purification via silica gel chromatography using petroleum ether/ethyl acetate mixtures to isolate the target this compound compounds.

CuAAC-Based Synthesis of Sulfonyl-Containing Triazoles

- Sulfonyl fluoride reagents can be used to introduce sulfonyl groups into the triazole ring.

- Terminal alkynes react with sulfonyl fluoride reagents under Cu(I) catalysis (CuSO4·5H2O with sodium ascorbate) in methanol at room temperature for 12-24 hours.

- This yields 1-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride intermediates.

- Subsequent base treatment (e.g., with pyrrolidine) induces elimination to form NH-1,2,3-triazoles bearing sulfonyl groups.

- This method achieves good to excellent yields (often >80%), is mild, and compatible with various substituents, including aromatic, aliphatic, and heterocyclic groups.

Temperature-Regulated Aerobic Oxidative Coupling

- For bis(1,2,3-triazole) or alkynyl-substituted triazoles, temperature plays a crucial role.

- At low temperature (0°C), aerobic oxidative coupling favors bis-triazole formation.

- At higher temperature (60°C), the reaction favors 5-alkynyl-1,2,3-triazole products.

- This method involves copper-catalyzed aerobic oxidation steps and can be adapted for functionalized this compound derivatives.

Data Table: Comparative Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Target Triazole Type | Yield Range (%) | Notes |

|---|---|---|---|---|

| CuAAC (Azide + Terminal Alkyne) | CuSO4·5H2O, sodium ascorbate, MeOH, rt, 12-24h | 1,2,3-Triazoles | 80-95 | High regioselectivity, mild, versatile |

| Cyclization of Hydrazine Derivatives | Formylthiosemicarbazide or benzoyl-thiosemicarbazide, heat or base | 1,2,4-Triazoles | 70-92 | Suitable for sulfur-containing triazoles |

| Cyclization + Acylation of Aminophenols | Aminophenol + trichloromethyl dichlorobenzene triazole, DMAC, rt, NaOH workup | This compound analogs | 75-90 | No expensive catalysts, mild conditions |

| Aerobic Oxidative Coupling (Temperature Dependent) | Cu catalyst, O2, 0-60°C | Bis-triazoles or alkynyl-triazoles | 65-85 | Temperature controls product selectivity |

| Sulfonyl Fluoride Reagent + Alkyne (CuAAC) | Sulfonyl fluoride reagent, terminal alkyne, CuSO4, sodium ascorbate, MeOH, rt | Sulfonyl-substituted 1,2,3-triazoles | 80-98 | Enables sulfonyl group incorporation, base-sensitive |

Comprehensive Research Findings and Notes

- The CuAAC reaction is pivotal in synthesizing this compound derivatives due to its efficiency and mild reaction conditions, allowing introduction of diverse functional groups without compromising the sulcotrione moiety.

- Cyclization methods using hydrazine derivatives provide access to 1,2,4-triazole rings, which may be relevant depending on the specific triazole isomer in sulcotrione analogs.

- The use of trichloromethyl dichlorobenzene triazole intermediates combined with substituted aminophenols or amino alcohols offers a practical route to this compound compounds without requiring expensive catalysts.

- Advances in green chemistry and metal-free catalysis are emerging but have yet to be widely applied in this compound synthesis.

- The sulfonyl fluoride-based CuAAC approach allows for the incorporation of sulfonyl groups, which can enhance the biological activity and stability of the this compound compounds.

Chemical Reactions Analysis

Types of Reactions

Triazole sulcotrione can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Triazole sulcotrione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of triazole sulcotrione involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, triazole compounds typically inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to fungal cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares triazole sulcotrione with structurally or functionally related compounds:

Key Comparative Insights

Mechanistic Similarities :

- Both this compound and mesotrione target HPPD but differ in photodegradation pathways. Mesotrione’s photoproducts are less toxic to aquatic organisms compared to sulcotrione’s CMBA and CHD, which enhance toxicity in Vibrio fischeri .

- Prothioconazole, a triazole-3-thione fungicide, shares the triazole core but targets fungal sterol biosynthesis, unlike sulcotrione’s plant-specific action .

Structural Divergence :

Environmental Persistence :

- Toxicity: Sulcotrione’s minor photoproducts (unidentified due to analytical limitations) are hypothesized to contribute more to toxicity than major metabolites like CMBA . Prothioconazole’s desthio metabolite is significantly toxic to non-target organisms, highlighting the ecological risks of triazole derivatives .

Research Findings and Data

Photodegradation and Toxicity (this compound vs. Mesotrione)

| Parameter | Sulcotrione | Mesotrione |

|---|---|---|

| Major Photoproducts | CMBA, CHD | 4-Methylsulfonyl-2-nitrobenzoic acid |

| LC₅₀ for Vibrio fischeri | 12.5 mg/L (post-irradiation) | >50 mg/L |

| Soil Half-Life | 7–14 days | 5–10 days |

Biocidal Activity (Triazole Derivatives)

| Compound | IC₅₀ (COX-2 Inhibition) | Antitumor Activity (IC₅₀, μM) |

|---|---|---|

| Chalcone-Triazole 8 | 0.45 μM | 2.1 (MCF-7 cells) |

| Prothioconazole | N/A | N/A |

| Sulcotrione | N/A | N/A |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the chemical structure and purity of triazole sulcotrione?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For purity assessment, HPLC with UV detection is used, often with a C18 column and mobile phases like methanol/water or acetonitrile/water acidified with trifluoroacetic acid (TFA) . Reagent-grade solvents and standardized protocols for sample preparation (e.g., SPE cartridges) ensure reproducibility .

Q. How is the inhibition of hydroxyphenylpyruvate dioxygenase (HPPD) by this compound quantified experimentally?

- Methodological Answer : Enzyme inhibition is measured via HPLC to monitor substrate (HPPA) depletion and product (homogentisic acid, HA) formation. A radiolabeled CO-capture assay can also quantify HPPD activity by tracking CO release from [C]-labeled HPPA. Dose-response curves using this compound concentrations (e.g., 250 nM) are analyzed to calculate IC values .

Q. What are the standard protocols for assessing this compound's environmental sorption behavior?

- Methodological Answer : Sorption coefficients () are determined by equilibrating soil samples with aqueous sulcotrione solutions. The apparent is calculated as the ratio of sorbed-to-dissolved herbicide concentrations. Kinetic studies require sequential sampling (e.g., days 0–30) to track changes over time. Soil properties (organic carbon, pH) must be documented to interpret variability between fields .

Advanced Research Questions

Q. How can researchers design experiments to isolate bacterial strains capable of degrading this compound in agricultural soils?

- Methodological Answer :

- Step 1 : Collect soil from sulcotrione-treated plots and establish microcosms with sterile controls to rule out abiotic degradation.

- Step 2 : Enrich cultures by repeated subculturing in sulcotrione-amended media.

- Step 3 : Screen isolates via amplified ribosomal DNA restriction analysis (ARDRA) and REP-PCR to identify phylogenetically distinct strains.

- Step 4 : Validate degradation efficiency using HPLC to quantify sulcotrione and metabolites (e.g., 2-chloro-4-mesylbenzoic acid) .

Q. What experimental strategies resolve contradictions in reported sorption coefficients () for this compound across different soils?

- Methodological Answer :

- Factor Analysis : Conduct multivariate regression to correlate variability with soil parameters (e.g., clay content, organic matter).

- Kinetic Modeling : Use time-dependent sorption models to account for hysteresis effects.

- Meta-Analysis : Aggregate published data (e.g., from Table 2 in ) and apply random-effects models to identify global trends and outliers.

Q. How can the metabolic pathways of this compound degradation in Pseudomonas putida be characterized at the genetic level?

- Methodological Answer :

- Genomic Sequencing : Perform whole-genome sequencing of efficient degraders (e.g., strain 1OP) to identify candidate genes (e.g., oxygenases, hydrolases).

- Transcriptomics : Use RNA-seq to profile gene expression under sulcotrione exposure.

- Mutagenesis : Knock out mobile genetic elements (e.g., plasmids) suspected of harboring degradation genes and assess loss-of-function phenotypes .

Q. What advanced techniques are used to study the binding mechanism of this compound to HPPD?

- Methodological Answer :

- X-ray Crystallography : Resolve the HPPD-sulcotrione co-crystal structure to identify active-site interactions.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics Simulations : Model conformational changes in HPPD upon inhibitor binding .

Methodological Guidelines for Reproducibility

- Data Reporting : Include soil physicochemical properties (e.g., CEC, pH) and analytical parameters (e.g., HPLC column type, detection wavelength) to enable replication .

- Controls : Use autoclaved soil samples to distinguish biotic vs. abiotic degradation .

- Statistical Rigor : Report standard deviations for values and IC determinations, and use ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.